molecular formula C21H25N3O4S B11337592 N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11337592
M. Wt: 415.5 g/mol
InChI Key: HJSRHXAWUYZBBL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an acetylamino group, a benzylsulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized through various reactions to introduce the acetylamino, benzylsulfonyl, and carboxamide groups. For instance, the acetylation of an amino group on the piperidine ring can be achieved using acetic anhydride under mild conditions. The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the carboxamide group can be formed through an amidation reaction using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-benzylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-16(25)22-19-8-5-9-20(14-19)23-21(26)18-10-12-24(13-11-18)29(27,28)15-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15H2,1H3,(H,22,25)(H,23,26)

InChI Key

HJSRHXAWUYZBBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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